N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide
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Overview
Description
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with diaminomethyl and methanesulfonyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursorsFor instance, the diaminomethyl group can be introduced via reductive amination, while the methanesulfonyl groups can be added using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions . Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The diaminomethyl group can be reduced to form primary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl groups yields sulfonic acids, while reduction of the diaminomethyl group produces primary amines .
Scientific Research Applications
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets. The diaminomethyl group can form hydrogen bonds with biological macromolecules, while the methanesulfonyl groups can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as N-(methanesulfonyl)-4,5-dimethylbenzamide and N-(diaminomethyl)-2-methylbenzamide .
Uniqueness
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide is unique due to the combination of diaminomethyl and methanesulfonyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
879878-91-8 |
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Molecular Formula |
C11H17N3O5S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(diaminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide |
InChI |
InChI=1S/C11H17N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5,11H,12-13H2,1-3H3,(H,14,15) |
InChI Key |
STSGVLPWPYUQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC(N)N)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
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